N-(1H-Benzo[d]imidazol-6-yl)acrylamide
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Overview
Description
N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is composed of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-6-yl)acrylamide typically involves the reaction of benzimidazole derivatives with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-6-yl)acrylamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-6-yl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)acrylamide
- N-(1H-Benzo[d]imidazol-4-yl)acrylamide
- N-(1H-Benzo[d]imidazol-5-yl)acrylamide
Uniqueness
N-(1H-Benzo[d]imidazol-6-yl)acrylamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and neuroprotective effects, supported by research findings and case studies.
The compound this compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The acrylamide group enhances its reactivity and potential for forming covalent bonds with target proteins, a mechanism that is often exploited in drug design.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Study: FLT3 Inhibition
A study focused on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that compounds similar to this compound exhibit potent inhibitory effects against FLT3 kinase, a critical target in acute myeloid leukemia (AML). For instance, derivatives showed IC50 values ranging from 41.5 nM to 5.64 nM against various FLT3 mutations, indicating strong selectivity and efficacy in inhibiting cancer cell proliferation .
Table 1: Inhibition Potency Against FLT3 Kinase
Compound | IC50 (nM) | Target Mutation |
---|---|---|
This compound | TBD | FLT3-D835Y |
Compound 8r | 41.6 | Wild-type FLT3 |
Compound 8m | 0.181 | FLT3-D835Y |
Antiviral Properties
This compound has also been investigated for its antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. The compound's ability to interfere with viral proteins or pathways could be a promising area for further research .
Neuroprotective Effects
In addition to its anticancer and antiviral properties, this compound has shown potential as a neuroprotective agent.
Case Study: mGluR5 Modulation
A study evaluated the effects of various benzimidazole derivatives on microglial activation mediated by lipopolysaccharides (LPS). The results indicated that some compounds exhibited significant inhibition of nitric oxide production, suggesting neuroprotective properties through modulation of the mGluR5 receptor .
Table 2: Neuroprotective Activity Against LPS-Induced Activation
Compound | NO Production Inhibition (%) | Cell Viability (%) |
---|---|---|
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide | 47% | 85% |
This compound | TBD | TBD |
Properties
CAS No. |
34443-03-3 |
---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)13-7-3-4-8-9(5-7)12-6-11-8/h2-6H,1H2,(H,11,12)(H,13,14) |
InChI Key |
LBPLJQZONVVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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